Ramipril

Descripción

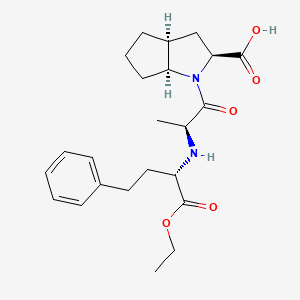

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDACQVRGBOVJII-JBDAPHQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023551 | |

| Record name | Ramipril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ramipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>62.5 [ug/mL] (The mean of the results at pH 7.4), 3.5mg/L, Sparingly soluble in water, Freely soluble in methanol, Soluble in polar substances and buffered aqueous solutions, 3.90e-02 g/L | |

| Record name | SID49664947 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Ramipril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ramipril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ramipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Felty needles from ether, White crystalline solid | |

CAS No. |

87333-19-5 | |

| Record name | Ramipril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87333-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramipril [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087333195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramipril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ramipril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ramipril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ramipril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAMIPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L35JN3I7SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ramipril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ramipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

109 °C, MP: 105-112 °C | |

| Record name | Ramipril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ramipril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ramipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ramipril's Multifaceted Mechanism of Action in Reversing Endothelial Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Endothelial dysfunction, a harbinger of atherosclerosis and subsequent cardiovascular events, is characterized by a reduction in the bioavailability of nitric oxide (NO), a pivotal signaling molecule in vascular health. Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated profound efficacy in mitigating endothelial dysfunction, extending beyond its primary blood pressure-lowering effects. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its protective effects on the endothelium, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanisms of Action

This compound's therapeutic impact on endothelial dysfunction is not monolithic but rather a confluence of several interconnected mechanisms that collectively restore vascular homeostasis.

Inhibition of the Renin-Angiotensin System (RAS)

The primary mechanism of this compound is the inhibition of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor and pro-inflammatory molecule, angiotensin II (Ang II)[1]. By reducing Ang II levels, this compound mitigates its detrimental downstream effects on the endothelium.

-

Reduced Vasoconstriction: Ang II binds to the angiotensin II type 1 (AT1) receptor on endothelial and vascular smooth muscle cells, triggering a cascade of events that lead to vasoconstriction and increased blood pressure[1][2]. This compound, by lowering Ang II, promotes vasodilation[1].

-

Decreased Oxidative Stress: Ang II is a potent activator of NADPH oxidase, a major source of superoxide anions (O₂⁻) in the vasculature[3]. Superoxide rapidly reacts with and inactivates NO, thereby reducing its bioavailability. This compound's inhibition of Ang II production leads to a downstream reduction in NADPH oxidase activity and, consequently, oxidative stress[3][4].

-

Anti-inflammatory Effects: Ang II promotes vascular inflammation by stimulating the expression of adhesion molecules and pro-inflammatory cytokines[2][5]. By suppressing Ang II, this compound attenuates these inflammatory responses.

Potentiation of the Bradykinin System

ACE is also responsible for the degradation of bradykinin, a potent vasodilator[1]. By inhibiting ACE, this compound increases the local concentration and prolongs the half-life of bradykinin[6][7].

-

Enhanced Nitric Oxide Production: Bradykinin binds to B2 receptors on endothelial cells, stimulating the activity of endothelial nitric oxide synthase (eNOS) and subsequent NO production[7][8][9]. This leads to vasodilation and other protective endothelial effects. Studies have shown that the beneficial effects of this compound on endothelial function are at least partially bradykinin-dependent[9][10][11]. Ramiprilat, the active metabolite of this compound, has been shown to interfere with the sequestration of the B2 kinin receptor, potentially enhancing its signaling[12].

-

Release of Other Vasodilators: Bradykinin also stimulates the release of other endothelium-derived vasodilators, such as prostacyclin and endothelium-derived hyperpolarizing factor (EDHF)[6][11][13][14].

Attenuation of Oxidative Stress

As mentioned, a key consequence of this compound's action is the reduction of oxidative stress. This occurs through both Ang II-dependent and potentially independent mechanisms.

-

Reduced Superoxide Production: By downregulating Ang II-mediated NADPH oxidase activation, this compound decreases the production of superoxide radicals[15][16].

-

Increased Superoxide Dismutase (SOD) Activity: Some evidence suggests that ACE inhibitors can increase the activity of SOD, an enzyme that scavenges superoxide anions, further enhancing NO bioavailability[8].

-

Decreased Peroxynitrite Formation: The reaction of superoxide with NO forms the highly reactive and damaging molecule peroxynitrite. By reducing superoxide levels, this compound indirectly decreases the formation of peroxynitrite, which can uncouple eNOS and further exacerbate endothelial dysfunction[15][16].

Anti-inflammatory Effects

Chronic low-grade inflammation is a hallmark of endothelial dysfunction. This compound has been shown to modulate several inflammatory pathways.

-

Reduction of Pro-inflammatory Cytokines and Adhesion Molecules: Clinical studies have demonstrated that this compound treatment can significantly reduce levels of pro-inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and soluble vascular cell adhesion molecule-1 (sVCAM-1)[17][18][19][20]. These effects appear to be, at least in part, independent of blood pressure reduction[17][18][19].

Quantitative Data from Key Studies

The following tables summarize quantitative data from selected studies investigating the effects of this compound on markers of endothelial dysfunction.

Table 1: Effects of this compound on Inflammatory and Endothelial Dysfunction Biomarkers in Hypertensive Children on Hemodialysis [17][18][20]

| Biomarker | This compound (2.5 mg/day for 16 weeks) | Placebo | p-value |

| Asymmetrical Dimethylarginine (ADMA) | -79.6% | No significant change | <0.001 |

| High-sensitivity C-reactive protein (hs-CRP) | -46.5% | No significant change | <0.001 |

| Interleukin-6 (IL-6) | -27.1% | Significant increase | <0.001 |

| Tumor Necrosis Factor-alpha (TNF-α) | -51.7% | Significant increase | <0.001 |

Table 2: Effect of this compound on Endothelium-Dependent Vasodilation in Various Patient Populations

| Study Population | This compound Dosage | Duration | Outcome Measure | Result | Reference |

| Patients with essential hypertension | 5 mg and 10 mg/day | 3 months | Radial artery Flow-Mediated Dilation (FMD) | Significant increase in FMD with both doses. The 10 mg dose showed a greater improvement in NO-dependent FMD. | [21] |

| Normotensive subjects with repaired coarctation of the aorta | 5 mg/day | 4 weeks | Forearm blood flow response to acetylcholine | Significant improvement in endothelial function. | [19] |

| Patients with coronary heart disease (TREND study) | Not specified | 6 months | Coronary artery response to acetylcholine | Reduced vasoconstrictor response and restored vasodilator response. | [8] |

Table 3: Effects of this compound on Oxidative Stress Markers in Animal Models

| Animal Model | This compound Dosage | Duration | Oxidative Stress Marker | Result | Reference |

| Type 2 diabetic (db/db) mice | 10 mg/kg/day | 6 weeks | Plasma 8-isoprostane | Significantly reduced. | [22][23][24] |

| Spontaneously hypertensive rats (SHR) with heart failure | 1 mg/kg/day | 6 weeks | Aortic Superoxide (O₂⁻) Production | Significantly reduced. | [15][16] |

| Spontaneously hypertensive rats (SHR) with heart failure | 1 mg/kg/day | 6 weeks | Endothelial Peroxynitrite Concentration | Dramatically attenuated. | [15][16] |

Detailed Experimental Protocols

Assessment of Endothelium-Dependent Vasodilation using Flow-Mediated Dilation (FMD)

-

Objective: To non-invasively assess endothelial function by measuring the dilation of a conduit artery in response to an increase in shear stress.

-

Methodology (as described in Ghiadoni et al.[5][21]):

-

Patient Preparation: Patients are instructed to fast for at least 8 hours and abstain from caffeine and smoking.

-

Imaging: The brachial or radial artery is imaged using a high-resolution ultrasound system with a linear array transducer. Baseline diameter of the artery is recorded.

-

Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (typically 50 mmHg above systolic blood pressure) for 5 minutes to induce ischemia.

-

Post-Occlusion Imaging: The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia) and shear stress on the endothelium. The diameter of the artery is continuously monitored for several minutes post-deflation.

-

Data Analysis: FMD is calculated as the percentage change in the artery diameter from baseline to the maximum diameter recorded after cuff release.

-

Assessment of NO-dependency: To determine the contribution of nitric oxide, the procedure can be repeated after intra-arterial infusion of an eNOS inhibitor, such as N(G)-monomethyl-L-arginine (L-NMMA). The difference in FMD before and after L-NMMA infusion represents the NO-dependent component of vasodilation.

-

Measurement of Oxidative Stress Markers

-

Objective: To quantify the level of oxidative stress in biological samples.

-

Methodology for 8-isoprostane (as described in a study on db/db mice[22][23][24]):

-

Sample Collection: Blood samples are collected from animals.

-

Plasma Separation: Plasma is separated by centrifugation.

-

Quantification: Plasma concentrations of 8-isoprostane, a stable marker of lipid peroxidation, are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

-

Methodology for Superoxide Production in Aortic Homogenates (as described in a study on eNOS-/- mice[4]):

-

Tissue Preparation: Aortas are dissected and homogenized in a buffer solution.

-

Chemiluminescence Assay: Superoxide production is assessed using lucigenin-enhanced chemiluminescence. Lucigenin emits light upon reaction with superoxide.

-

Measurement: The light emission is measured using a luminometer. The results are often expressed as a percentage of control.

-

Quantification of Inflammatory Cytokines

-

Objective: To measure the concentration of pro-inflammatory cytokines in serum or plasma.

-

Methodology (as described in Brili et al.[19]):

-

Sample Collection: Venous blood samples are collected.

-

Serum/Plasma Separation: Serum or plasma is separated by centrifugation.

-

ELISA: Serum levels of cytokines such as IL-1b, IL-6, soluble CD40 ligand (sCD40L), and adhesion molecules like sVCAM-1 are determined using specific enzyme-linked immunosorbent assay (ELISA) kits following the manufacturer's protocols.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.

Caption: this compound's dual mechanism on the endothelium.

Caption: Experimental workflow for Flow-Mediated Dilation.

Caption: this compound's impact on oxidative stress pathways.

Conclusion

This compound's mechanism of action in ameliorating endothelial dysfunction is a compelling example of multi-target pharmacology. By simultaneously inhibiting the detrimental effects of the renin-angiotensin system and potentiating the protective actions of the bradykinin system, this compound restores the delicate balance of vasoactive substances, reduces oxidative stress, and attenuates inflammation. This comprehensive approach not only improves endothelial function but also contributes to the overall cardiovascular protective effects observed with ACE inhibitor therapy. The quantitative data and experimental methodologies presented herein provide a solid foundation for further research and development in the pursuit of novel therapies targeting endothelial dysfunction.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Cardiovascular risk reduction by reversing endothelial dysfunction:ARBs, ACE inhibitors, or both? Expectations from The ONTARGET Trial Programme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. This compound treatment protects against nitrate-induced oxidative stress in eNOS-/- mice: An implication of the NADPH oxidase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Ramiprilat enhances endothelial autacoid formation by inhibiting breakdown of endothelium-derived bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound prevents endothelial dysfunction induced by oxidized low-density lipoproteins: a bradykinin-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. ahajournals.org [ahajournals.org]

- 12. Angiotensin-converting enzyme inhibitor ramiprilat interferes with the sequestration of the B2 kinin receptor within the plasma membrane of native endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Angiotensin-converting enzyme inhibition and endothelial dysfunction: Focus on this compound [epistemonikos.org]

- 15. This compound improves nitric oxide availability in hypertensive rats with failing hearts after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. experts.illinois.edu [experts.illinois.edu]

- 17. ahajournals.org [ahajournals.org]

- 18. Effects of this compound on Biomarkers of Endothelial Dysfunction and Inflammation in Hypertensive Children on Maintenance Hemodialysis: the SEARCH Randomized Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of this compound on endothelial function and the expression of proinflammatory cytokines and adhesion molecules in young normotensive subjects with successfully repaired coarctation of aorta: a randomized cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. This compound dose-dependently increases nitric oxide availability in the radial artery of essential hypertension patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound improves oxidative stress-related vascular endothelial dysfunction in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. (Open Access) this compound improves oxidative stress-related vascular endothelial dysfunction in db/db mice. (2008) | Willmann Liang | 13 Citations [scispace.com]

Ramipril Pharmacokinetics and Renal Excretion: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of ramipril, with a specific focus on its renal excretion pathways. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key processes using Graphviz diagrams.

Introduction

This compound is a long-acting angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure.[1] It is a prodrug that is hydrolyzed in the liver to its active metabolite, ramiprilat.[2][3] The therapeutic efficacy and safety profile of this compound are intrinsically linked to the pharmacokinetic properties of both the parent drug and its active metabolite, particularly their routes of elimination. The kidneys play a crucial role in the excretion of ramiprilat, making an understanding of its renal handling critical, especially in patient populations with impaired renal function.[4][5]

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is characterized by its rapid absorption, extensive metabolism to ramiprilat, and a multiphasic elimination pattern of the active metabolite.

Absorption and Distribution

Following oral administration, this compound is readily absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) reached within approximately one hour.[1] The bioavailability of oral this compound is estimated to be between 50% and 60%.[1] Ingestion of food does not significantly affect the extent of absorption but may slow the rate.[1] this compound is widely distributed throughout the body, with both this compound and ramiprilat exhibiting significant plasma protein binding.[1]

Metabolism

This compound undergoes extensive first-pass metabolism in the liver, where it is de-esterified to form its active diacid metabolite, ramiprilat.[2][3] Ramiprilat is a more potent ACE inhibitor than the parent drug. Further metabolism of both this compound and ramiprilat leads to the formation of inactive glucuronide conjugates and diketopiperazine derivatives.[2]

Excretion

The elimination of this compound and its metabolites occurs via both renal and fecal routes. Approximately 60% of an oral dose is excreted in the urine, while about 40% is eliminated in the feces.[4] The elimination of ramiprilat from plasma is characterized by a triphasic pattern: an initial rapid decline representing distribution, an apparent elimination phase, and a prolonged terminal elimination phase with a half-life exceeding 50 hours, which is attributed to its slow dissociation from ACE.[1][4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound and ramiprilat.

Table 1: Pharmacokinetic Parameters of this compound and Ramiprilat in Healthy Adults

| Parameter | This compound | Ramiprilat | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 2-4 hours | [1] |

| Plasma Protein Binding | ~73% | ~56% | [1] |

| Bioavailability (oral) | 50-60% | - | [1] |

| Elimination Half-life (initial phase) | 2-4 hours | 9-18 hours | [1] |

| Elimination Half-life (terminal phase) | - | >50 hours | [1] |

| Renal Clearance | - | Significantly correlated with creatinine clearance | [5] |

Table 2: Impact of Renal Impairment on Ramiprilat Pharmacokinetics

| Creatinine Clearance | Peak Plasma Concentration (Cmax) | Area Under the Curve (AUC) | Elimination Half-life | Reference(s) |

| <40 mL/min/1.73 m² | Increased (up to 2-fold) | Increased (3- to 4-fold) | Prolonged | [4] |

| Severe Renal Insufficiency | Higher peak levels, longer Tmax | Markedly increased | Slower decline | [6] |

Renal Excretion Pathways

The renal excretion of ramiprilat is a critical determinant of its systemic exposure. This process involves glomerular filtration and active tubular secretion.

Glomerular Filtration and Tubular Secretion

Ramiprilat is eliminated from the body primarily through the kidneys.[5] Its renal clearance is significantly correlated with creatinine clearance, indicating that glomerular filtration is a major pathway of its excretion.[5] In addition to filtration, evidence suggests that active tubular secretion also contributes to the renal elimination of ramiprilat. This is supported by the fact that the renal clearance of some ACE inhibitors can be reduced by co-administration of probenecid, a known inhibitor of organic anion transporters (OATs).

Role of Renal Transporters (Inferred)

While direct studies on ramiprilat are limited, research on the structurally similar active metabolite of enalapril, enalaprilat, provides strong evidence for the involvement of specific renal transporters. Studies have shown that enalaprilat is a substrate for Organic Anion Transporter 3 (OAT3), a key transporter in the basolateral membrane of renal proximal tubule cells responsible for the uptake of organic anions from the blood into the tubular cells.

Given the structural similarities between ramiprilat and enalaprilat, it is highly probable that ramiprilat is also a substrate for OAT3. Once inside the proximal tubule cells, ramiprilat would then be secreted into the tubular lumen for excretion in the urine. This apical extrusion is likely mediated by multidrug resistance-associated proteins such as MRP2 and MRP4, which are known to transport a wide range of organic anions.

Experimental Protocols

Quantification of this compound and Ramiprilat in Biological Matrices

A common and robust method for the simultaneous quantification of this compound and ramiprilat in human plasma or serum is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

-

Loading: Load the plasma/serum sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

-

Elution: Elute this compound and ramiprilat from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

-

Chromatographic Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of this compound and ramiprilat.

Clinical Pharmacokinetic Study Design

A representative experimental design for a clinical pharmacokinetic study of this compound would be an open-label, single-dose, crossover study in healthy volunteers or patients with varying degrees of renal function.

-

Subject Recruitment: Recruit a cohort of subjects based on predefined inclusion and exclusion criteria (e.g., age, health status, renal function).

-

Drug Administration: Administer a single oral dose of this compound to each subject.

-

Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Urine Collection: Collect urine in fractions over a specified period (e.g., 0-4, 4-8, 8-12, 12-24, and 24-48 hours) to determine the urinary excretion of this compound and its metabolites.

-

Sample Analysis: Analyze the plasma and urine samples for concentrations of this compound and ramiprilat using a validated bioanalytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), elimination half-life, and renal clearance using non-compartmental or compartmental analysis.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound pharmacokinetics.

Caption: Overview of this compound Absorption, Metabolism, and Excretion.

Caption: Inferred Renal Tubular Secretion Pathway of Ramiprilat.

References

- 1. Completing the Enalaprilat Excretion Pathway—Renal Handling by the Proximal Tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Lisinopril? [synapse.patsnap.com]

- 3. High-performance liquid chromatography-mass spectrometric analysis of this compound and its active metabolite ramiprilat in human serum: application to a pharmacokinetic study in the Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The analysis of this compound/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

discovery and synthesis of ramipril

An In-depth Technical Guide to the Discovery and Synthesis of Ramipril

Introduction

This compound is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension, heart failure, and diabetic kidney disease.[1][2] It is also prescribed as a preventive medication in patients over 55 to mitigate the risk of heart attack, stroke, or cardiovascular death in high-risk individuals.[1] As a prodrug, this compound is metabolized in the liver to its active form, ramiprilat, which exerts its therapeutic effects by modulating the renin-angiotensin-aldosterone system (RAAS).[3][4] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical efficacy of this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and Development

The journey to the development of this compound is rooted in the broader discovery of ACE inhibitors, which was pioneered by the investigation of snake venom. The first ACE inhibitor, captopril, was developed from a peptide found in the venom of the Brazilian viper, Bothrops jararaca.[5] This groundbreaking discovery established the therapeutic potential of inhibiting the angiotensin-converting enzyme to regulate blood pressure.[6]

This compound was synthesized by chemists at the German pharmaceutical company Hoechst AG.[7] It was patented in 1981 and received approval for medical use in 1989.[1] In the United States, the New Drug Application (NDA) was filed in November 1988, and it was approved on January 29, 1991, for the treatment of hypertension, to be marketed under the brand name Altace.[8]

Mechanism of Action

This compound's therapeutic effect is achieved through the inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).

The Renin-Angiotensin-Aldosterone System (RAAS):

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. The process is initiated by the release of renin from the kidneys in response to reduced renal blood pressure or sympathetic stimulation.[3][9] Renin cleaves angiotensinogen, a circulating protein produced by the liver, to form angiotensin I.[10] ACE then converts the relatively inactive angiotensin I into the potent vasoconstrictor, angiotensin II.[10]

Angiotensin II exerts its effects through several mechanisms:

-

Vasoconstriction: It directly constricts blood vessels, leading to an increase in blood pressure.[10]

-

Aldosterone Release: It stimulates the adrenal cortex to release aldosterone, which promotes sodium and water reabsorption in the kidneys, thereby increasing blood volume and pressure.[10]

-

Antidiuretic Hormone (ADH) Secretion: It triggers the release of ADH from the pituitary gland, which enhances water retention.[10]

-

Sympathetic Nervous System Activation: It enhances the activity of the sympathetic nervous system, further contributing to vasoconstriction and increased heart rate.

Inhibition by Ramiprilat:

This compound is a prodrug that is hydrolyzed by esterases in the liver to its active metabolite, ramiprilat.[1][11] Ramiprilat is a potent, competitive inhibitor of ACE.[3] By binding to and inhibiting ACE, ramiprilat blocks the conversion of angiotensin I to angiotensin II.[3][9] This leads to:

-

Decreased Angiotensin II Levels: Reduced levels of angiotensin II result in vasodilation (relaxation of blood vessels), leading to a decrease in total peripheral resistance and a lowering of blood pressure.[1][10]

-

Reduced Aldosterone Secretion: Lower angiotensin II levels lead to decreased aldosterone production, resulting in reduced sodium and water retention.[10]

-

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[1][3] Inhibition of ACE by ramiprilat leads to an accumulation of bradykinin, which further contributes to the blood-pressure-lowering effect.[10] The effect on bradykinin is also associated with the common side effect of a dry cough.[1]

The following diagram illustrates the RAAS pathway and the point of intervention by this compound.

Caption: this compound's Mechanism of Action within the RAAS Pathway.

Chemical Synthesis

The synthesis of this compound is a multi-step process that involves the coupling of two key chiral intermediates. While several synthetic routes have been patented, a widely used approach involves the condensation of an activated derivative of N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine with an ester of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, followed by deprotection.

A representative synthetic workflow is outlined below.

Caption: General Synthetic Workflow for this compound.

Experimental Protocols

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, adapted from published literature.[1][11][12]

Step 1: Activation of N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine

-

A solution of N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine in a suitable solvent (e.g., toluene and chloroform) is prepared in a round-bottom flask.[11]

-

The flask is cooled to approximately 15-20°C.

-

Dry hydrogen chloride (HCl) gas is passed through the solution for 15-20 minutes.

-

The resulting suspension is further cooled to 0-5°C.

-

Phosphorus pentachloride (PCl5) is added to the cooled suspension.[11]

-

The reaction mixture is stirred for one hour at 0-5°C and then for an additional three hours at 25-30°C.[11]

-

The solid product, N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanoyl chloride hydrochloride, is collected by filtration and washed with toluene and petroleum ether.[11]

Step 2: Coupling Reaction to form Benzyl this compound

-

The activated acid chloride from Step 1 is dissolved in a suitable solvent, such as dichloromethane.

-

(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl ester is added to the solution.

-

The mixture is cooled to 0-5°C.

-

A base, such as triethylamine, is added dropwise to facilitate the amide bond formation.[1][11]

-

The reaction is stirred at a low temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and the organic layer is separated and concentrated to yield benzyl this compound.[13]

Step 3: Deprotection to form this compound

-

Benzyl this compound, obtained from Step 2, is dissolved in an appropriate solvent, such as ethanol.[12]

-

A palladium on carbon (Pd/C) catalyst is added to the solution.[12]

-

The mixture is subjected to hydrogenation, typically in an autoclave under hydrogen pressure, at a temperature between 20-40°C.[12]

-

The reaction proceeds until the benzyl ester group is cleaved.

-

After the reaction is complete, the catalyst is removed by filtration.

-

The solvent is evaporated, and the resulting crude this compound can be purified by crystallization from a suitable solvent system to yield the final product.

Clinical Trial Protocol: The AIRE Study

The Acute Infarction this compound Efficacy (AIRE) study was a landmark clinical trial that demonstrated the significant mortality benefit of this compound in patients with heart failure following an acute myocardial infarction.[14][15]

-

Objective: To evaluate the effect of this compound on all-cause mortality in patients with clinical evidence of heart failure after an acute myocardial infarction.[14]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

-

Patient Population: Patients who had suffered an acute myocardial infarction (confirmed by ECG and cardiac enzymes) and showed clinical signs of transient or persistent congestive heart failure.[14]

-

Exclusion Criteria: Included severe (NYHA Class IV) heart failure, significant valvular or congenital heart disease, unstable angina, and any contraindications to ACE inhibitor therapy.[14]

-

Intervention: Patients were randomized to receive either this compound or a placebo. The this compound dose was initiated at 2.5 mg twice daily and titrated up to 5 mg twice daily as tolerated.[14]

-

Primary Endpoint: All-cause mortality (intention-to-treat).[14]

-

Secondary Endpoints: A composite of severe/resistant congestive heart failure, reinfarction, stroke, or death.[14]

-

Follow-up: The mean follow-up period was 15 months.[14]

Quantitative Data and Clinical Efficacy

The clinical efficacy of this compound has been demonstrated in several large-scale clinical trials. The data from these studies underscore its role in reducing cardiovascular morbidity and mortality.

Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Prodrug/Active Form | This compound (prodrug) is converted to Ramiprilat (active) | [1] |

| Bioavailability | ~28% (Ramiprilat from this compound) | |

| Time to Peak Effect | 3 to 6 hours after dosing | [1] |

| Half-life (Ramiprilat) | Variable (3–16 hours) | [1] |

| Excretion | Primarily by the kidneys | [1] |

The Acute Infarction this compound Efficacy (AIRE) Study

The AIRE study provided crucial evidence for the use of this compound in post-myocardial infarction patients with heart failure.

| Outcome | This compound Group | Placebo Group | Relative Risk Reduction (RRR) | p-value | Reference |

| All-Cause Mortality (at 15 months) | 17% | 23% | 27% (95% CI, 11% to 40%) | 0.002 | [14] |

| First Secondary Endpoint | - | - | 19% (95% CI, 5% to 31%) | 0.008 | [14] |

| All-Cause Mortality (long-term follow-up, mean 59 months) | 27.5% | 38.9% | 36% (95% CI, 15% to 52%) | 0.002 | [14] |

The Heart Outcomes Prevention Evaluation (HOPE) Study

The HOPE study expanded the indications for this compound to a broader population of high-risk individuals for the prevention of cardiovascular events.

| Outcome | This compound Group | Placebo Group | Relative Risk Reduction (RRR) | p-value | Reference |

| Myocardial Infarction | - | - | 20% | <0.001 | [16] |

| Stroke | - | - | 32% | <0.001 | [16] |

| All-Cause Mortality | - | - | 16% | 0.005 | [16] |

| Revascularization Procedures | 22.6% | 25.9% | 16% (95% CI, 0.76 to 0.92) | 0.0003 | [16] |

| New Diagnosis of Diabetes | 7.3% | 10.3% | 31% (95% CI, 0.56 to 0.85) | 0.0006 | [16] |

Conclusion

This compound stands as a significant achievement in cardiovascular pharmacology, evolving from the early discoveries in ACE inhibition. Its well-defined mechanism of action within the renin-angiotensin-aldosterone system, coupled with a robust body of evidence from pivotal clinical trials like AIRE and HOPE, has established it as a cornerstone therapy for hypertension, heart failure, and cardiovascular risk reduction. The synthetic pathways to this compound, while complex, are well-established, allowing for the consistent production of this vital medication. For researchers and drug development professionals, the story of this compound serves as a compelling case study in rational drug design, from understanding a physiological pathway to synthesizing a molecule that can effectively modulate it for therapeutic benefit.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bhf.org.uk [bhf.org.uk]

- 6. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]

- 7. This compound | Podcast | Chemistry World [chemistryworld.com]

- 8. HOECHST-ROUSSEL ONCE-DAILY ACE INHIBITOR ALTACE (this compound) APPROVED [insights.citeline.com]

- 9. imedpub.com [imedpub.com]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. tandfonline.com [tandfonline.com]

- 12. WO2009122433A2 - A process for preparation of this compound - Google Patents [patents.google.com]

- 13. US6407262B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 14. Acute Infarction this compound Efficacy Study - American College of Cardiology [acc.org]

- 15. This compound. An updated review of its therapeutic use in essential hypertension and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

A Technical Guide to Ramipril and its Active Metabolite, Ramiprilat

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the angiotensin-converting enzyme (ACE) inhibitor ramipril and its pharmacologically active metabolite, ramiprilat. It covers their physicochemical properties, pharmacodynamics, pharmacokinetics, and analytical methodologies, presenting quantitative data in a structured format for ease of reference and comparison.

Physicochemical Properties

This compound is a prodrug that is metabolized into its active diacid form, ramiprilat.[1][2] The key physicochemical properties of both compounds are summarized below.

Table 1: Physicochemical Properties of this compound and Ramiprilat

| Property | This compound | Ramiprilat |

| Molecular Formula | C₂₃H₃₂N₂O₅[3][4] | C₂₁H₂₈N₂O₅[5] |

| Molecular Weight | 416.5 g/mol [3][4] | 388.5 g/mol [5] |

| Melting Point | 105°C - 112°C[4] | Not Available |

| pKa | 3.17[6] | Not Available |

| Partition Coefficient (LogP) | 3.41[6] | Not Available |

| Appearance | White to almost white crystalline powder[4] | Not Available |

Pharmacodynamics: Mechanism of Action

This compound exerts its therapeutic effects via the potent and competitive inhibition of the angiotensin-converting enzyme (ACE) by its active metabolite, ramiprilat.[2][7] This inhibition disrupts the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and electrolyte balance.[7][8]

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS cascade is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form the inactive decapeptide, angiotensin I.[9] ACE, a peptidyl dipeptidase, then converts angiotensin I into the potent vasoconstrictor, angiotensin II.[1] Angiotensin II mediates its effects primarily through the angiotensin II receptor type 1 (AT₁R), leading to vasoconstriction, inflammation, and the stimulation of aldosterone secretion from the adrenal cortex.[7][9] Aldosterone, in turn, promotes sodium and water reabsorption in the kidneys.[7]

ACE Inhibition by Ramiprilat

Ramiprilat binds to and inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[7][8] The resulting decrease in plasma angiotensin II levels leads to reduced vasopressor activity and decreased aldosterone secretion.[1] Concurrently, ACE (also known as kininase II) is responsible for the degradation of bradykinin, a potent vasodilator.[3][7] ACE inhibition by ramiprilat leads to an accumulation of bradykinin, which contributes to the overall vasodilatory and blood pressure-lowering effects of the drug.[3][8]

Quantitative Pharmacodynamic Parameters

The inhibitory potency of this compound and the binding affinity of ramiprilat have been quantified in various studies.

Table 2: Pharmacodynamic Parameters for this compound and Ramiprilat

| Parameter | Value | Compound | Condition |

| ACE Inhibition IC₅₀ | 5 nM | This compound | In vitro |

| ACE Inhibition (4h post-dose) | 60-80%[1] | This compound (2.5-20 mg single dose) | In vivo (human) |

| ACE Inhibition (24h post-dose) | 40-60%[1] | This compound (2.5-20 mg single dose) | In vivo (human) |

| ACE Inhibition (24h post-dose) | >80%[1] | This compound (≥2.0 mg multiple doses) | In vivo (human) |

| Binding Affinity (Kᴅ) | 3.8 nmol/L[10] | [³H]ramiprilat | Isolated human glomeruli |

| Maximal Binding (Bmax) | 853 fmol/mg protein[10] | [³H]ramiprilat | Isolated human glomeruli |

| ACE Inhibition IC₅₀ | 2 nM[11] | Ramiprilat | Pig vascular endothelial cells |

Pharmacokinetics: ADME Profile

This compound is readily absorbed orally and rapidly hydrolyzed to ramiprilat. The pharmacokinetic profile is characterized by a triphasic elimination pattern for ramiprilat.[1][7]

Absorption

Following oral administration, this compound reaches peak plasma concentrations (Tmax) within one hour.[1] The extent of absorption is at least 50-60%.[1][7] While food may decrease the rate of absorption, it does not significantly affect the extent.[1][7]

Distribution

Both this compound and ramiprilat exhibit significant binding to plasma proteins.[12] this compound rapidly distributes to tissues, with notably higher concentrations found in the liver, kidneys, and lungs compared to the blood.[13]

Metabolism

This compound is a prodrug that is almost completely metabolized.[1][14] The primary metabolic step is the cleavage of the ester group by hepatic esterases to form the active metabolite, ramiprilat.[1][2] This conversion also occurs to a lesser extent in the kidneys.[7] Other inactive metabolites include the diketopiperazine ester, diketopiperazine acid, and glucuronides of both this compound and ramiprilat.[1][7]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. This compound | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. Ramiprilat | C21H28N2O5 | CID 5464096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. iajps.com [iajps.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound - BioPharma Notes [biopharmanotes.com]

- 9. imedpub.com [imedpub.com]

- 10. High-affinity binding of the converting enzyme inhibitor, ramiprilat, to isolated human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro interactions between ramiprilat and angiotensin I-converting enzyme in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.hres.ca [pdf.hres.ca]

An In-Depth Technical Guide to the Molecular Structure and Binding Affinity of Ramiprilat to Angiotensin-Converting Enzyme (ACE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the potent angiotensin-converting enzyme (ACE) inhibitor, ramiprilat, and its target enzyme. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in cardiovascular drug discovery and development. This document delves into the quantitative binding affinity, the intricate molecular structure of the complex, and the detailed experimental methodologies used to elucidate these critical pharmacological parameters.

Introduction: Ramiprilat and the Renin-Angiotensin-Aldosterone System

Ramipril is a widely prescribed prodrug that is metabolically hydrolyzed in the liver to its active form, ramiprilat.[1][2] Ramiprilat is a potent, competitive inhibitor of angiotensin-converting enzyme (ACE), a key zinc-containing metalloprotease in the Renin-Angiotensin-Aldosterone System (RAAS).[3] The RAAS is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis. By inhibiting ACE, ramiprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby exerting its antihypertensive effects.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS plays a pivotal role in maintaining cardiovascular health. Its dysregulation is a hallmark of hypertension and other cardiovascular diseases. The following diagram illustrates the classical RAAS pathway and the point of intervention for ACE inhibitors like ramiprilat.

Caption: The RAAS cascade and the inhibitory action of ramiprilat on ACE.

Binding Affinity of Ramiprilat to ACE

Ramiprilat exhibits a high binding affinity for ACE, characterized by its slow- and tight-binding inhibitory kinetics.[4] The mode of inhibition is competitive, meaning ramiprilat directly competes with the endogenous substrate, angiotensin I, for the active site of the enzyme. The binding affinity of ramiprilat to ACE has been quantified using various experimental techniques, yielding key parameters such as the inhibition constant (Ki) and the dissociation constant (KD).

Quantitative Binding Data

The following table summarizes the reported binding affinity constants for ramiprilat with ACE.

| Parameter | Value | Method | Source |

| Ki | 7 pM | Kinetic analysis with furanacryloyl-Phe-Gly-Gly as substrate | [2] |

| KD | 3.8 nM | [3H]ramiprilat binding to isolated human glomeruli | [3] |

| KD | 5.05 nM | [3H]ramiprilat binding to rat renal brush-border membranes | [5] |

Molecular Structure of the Ramiprilat-ACE Complex

The precise molecular interactions between ramiprilat and ACE have been elucidated through X-ray crystallography. The crystal structure of an ACE homolog from Drosophila melanogaster (AnCE) in complex with ramiprilat (PDB ID: 2X92) and the human ACE N-domain in complex with ramiprilat (PDB ID: 9QAR) provide detailed insights into the binding mechanism at an atomic level.

Ramiprilat Molecular Structure

Ramiprilat is a dicarboxylic acid that is the active metabolite of the prodrug this compound. Its chemical structure is presented below.

Chemical Formula: C₂₁H₂₈N₂O₅ Molecular Weight: 388.46 g/mol

Key Interacting Residues in the ACE Active Site

The high-affinity binding of ramiprilat to ACE is mediated by a network of interactions with key amino acid residues within the enzyme's active site. A crucial element of this interaction is the coordination of the carboxyl groups of ramiprilat with the catalytic zinc ion (Zn²⁺) present in the ACE active site. This interaction is fundamental to the inhibitory activity of ramiprilat and other ACE inhibitors.

Based on crystallographic data and mutagenesis studies, the following residues in the ACE active site are critical for ramiprilat binding:

| Interacting Residue | Type of Interaction |

| His383, His387, Glu411 | Coordination with the catalytic Zn²⁺ ion |

| Tyr523, Gln281, Lys511 | Hydrogen bonding |

| Phe527, Val518 | Hydrophobic interactions |

Experimental Protocols

The determination of ramiprilat's binding affinity and the elucidation of its interaction with ACE rely on a variety of sophisticated experimental techniques. This section provides detailed methodologies for the key experiments cited.

Radioligand Binding Assay for KD Determination

This protocol describes a saturation binding experiment using tritium-labeled ramiprilat ([³H]ramiprilat) to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax).

Caption: Workflow for radioligand binding assay to determine KD.

-

ACE Source: Isolated human glomeruli or rat renal brush-border membranes.

-

Radioligand: [³H]ramiprilat (specific activity ~20-30 Ci/mmol).

-

Unlabeled Ligand: Ramiprilat.

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 5 mM MgCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: Whatman GF/B or equivalent.

-

Scintillation Cocktail.

-

Membrane Preparation: Homogenize the ACE source tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a series of microcentrifuge tubes, add a constant amount of membrane protein (e.g., 50-100 µg).

-

Total Binding: To a set of tubes, add increasing concentrations of [³H]ramiprilat (e.g., 0.1 to 20 nM).

-

Non-specific Binding: To a parallel set of tubes, add the same increasing concentrations of [³H]ramiprilat along with a high concentration of unlabeled ramiprilat (e.g., 10 µM) to saturate the specific binding sites.

-

Incubation: Incubate all tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each [³H]ramiprilat concentration.

-

Plot specific binding versus the concentration of [³H]ramiprilat.

-

Analyze the data using non-linear regression (one-site binding model) or a Scatchard plot to determine the KD and Bmax values.

-

Spectrophotometric ACE Inhibition Assay for Ki Determination

This protocol is based on the method of Cushman and Cheung, which measures the amount of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.

Caption: Workflow for spectrophotometric ACE inhibition assay.

-

ACE: Purified rabbit lung ACE or other suitable source.

-

Substrate: Hippuryl-L-histidyl-L-leucine (HHL).

-

Inhibitor: Ramiprilat.

-

Assay Buffer: 100 mM sodium borate buffer, pH 8.3, containing 300 mM NaCl.

-

Stopping Reagent: 1 M HCl.

-

Extraction Solvent: Ethyl acetate.

-

Reagent Preparation:

-

Dissolve HHL in the assay buffer to a final concentration of 5 mM.

-

Prepare a stock solution of ACE in a suitable buffer.

-

Prepare serial dilutions of ramiprilat in the assay buffer.

-

-

Assay Setup:

-

In a set of test tubes, add a fixed volume of ACE solution.

-

To these tubes, add varying concentrations of ramiprilat. Include a control tube with no inhibitor.

-

-

Pre-incubation: Pre-incubate the ACE and ramiprilat mixture at 37°C for 10 minutes.

-

Reaction Initiation: Start the enzymatic reaction by adding the HHL substrate solution to each tube.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 1 M HCl.

-

Extraction: Add ethyl acetate to each tube, vortex vigorously to extract the hippuric acid, and then centrifuge to separate the phases.

-

Quantification: Carefully transfer the upper ethyl acetate layer to a clean tube and evaporate the solvent. Re-dissolve the hippuric acid residue in a known volume of water or buffer and measure the absorbance at 228 nm using a spectrophotometer.

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each ramiprilat concentration relative to the control without inhibitor.

-

Plot the percentage of inhibition against the logarithm of the ramiprilat concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

-

Conclusion

This technical guide has provided a detailed examination of the molecular structure and binding affinity of ramiprilat to angiotensin-converting enzyme. The high-affinity, competitive, and tight-binding nature of this interaction is well-supported by quantitative binding data. The elucidation of the ramiprilat-ACE complex through X-ray crystallography has revealed the critical molecular interactions that underpin its potent inhibitory activity. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to study ACE inhibitors. A thorough understanding of these fundamental pharmacological principles is essential for the continued development of novel and improved therapies for cardiovascular diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. High-affinity binding of the converting enzyme inhibitor, ramiprilat, to isolated human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human physiologically based pharmacokinetic model for ACE inhibitors: this compound and ramiprilat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [3H]ramiprilat binding to the angiotensin-converting enzyme in rat renal brush-border membranes: the effect of chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

ramipril's effects on the renin-angiotensin-aldosterone system

An In-depth Technical Guide on the Core Effects of Ramipril on the Renin-Angiotensin-Aldosterone System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of this compound on the Renin-Angiotensin-Aldosterone System (RAAS). It details the mechanism of action, presents quantitative data from clinical studies, and outlines the experimental protocols used to derive these findings.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1][2] The process is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to decreased renal perfusion or low sodium chloride delivery.[2][3] Renin cleaves its substrate, angiotensinogen (produced by the liver), to form the inactive decapeptide, angiotensin I.[3][4] Angiotensin-Converting Enzyme (ACE), found primarily in the endothelial cells of the lungs, then converts angiotensin I into the potent vasoconstrictor, angiotensin II.[3]

Angiotensin II exerts its effects by binding to AT₁ receptors, leading to several physiological responses:

-

Vasoconstriction: Direct constriction of arterioles, which increases systemic vascular resistance and blood pressure.[2][3]

-

Aldosterone Release: Stimulation of the adrenal cortex to secrete aldosterone, which promotes sodium and water reabsorption in the kidneys.[1][2][3]

-

Sympathetic Nervous System Activation: Enhancement of adrenergic outflow from the central nervous system.[2]

-

Antidiuretic Hormone (ADH) Secretion: Stimulation of vasopressin release from the pituitary gland, further promoting water retention.[1][3]

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.

This compound's Mechanism of Action

This compound is an inactive prodrug that is hydrolyzed in the liver and kidneys to its active metabolite, ramiprilat.[1][4] Ramiprilat is a potent, competitive inhibitor of Angiotensin-Converting Enzyme (ACE).[1] By binding to and inhibiting ACE, ramiprilat blocks the conversion of angiotensin I to angiotensin II.[1][4]

This inhibition results in:

-

Decreased Angiotensin II Levels: This is the primary effect, leading to reduced vasoconstriction and consequently, a decrease in blood pressure.[2][3][4]

-

Reduced Aldosterone Secretion: Lower angiotensin II levels lead to decreased stimulation of the adrenal cortex, resulting in less aldosterone production.[3][4] This reduces sodium and water retention, lowering blood volume and pressure.[3]

-

Increased Plasma Renin Activity (PRA): The reduction in angiotensin II removes the negative feedback loop on renin release from the kidneys, leading to an increase in plasma renin activity and concentration.[5]

-

Increased Angiotensin I Levels: Due to the ACE blockade, angiotensin I accumulates in the plasma as its conversion to angiotensin II is inhibited.[5][6]

-

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[3] this compound's inhibition of ACE leads to higher bradykinin levels, which contributes to the drug's antihypertensive effect but is also implicated in the characteristic side effect of a dry cough.[3][4]

Caption: Ramiprilat's inhibition of ACE in the RAAS pathway.

Quantitative Effects of this compound on RAAS Components

Clinical studies have quantified the impact of this compound on various components of the RAAS. The following tables summarize key findings.

Table 1: Effects of this compound on Angiotensin Levels

| Study | Patient Population | This compound Dosage | Duration | Baseline Angiotensin I (eqAngI) (pmol/L) | Post-treatment Angiotensin I (eqAngI) (pmol/L) | Baseline Angiotensin II (eqAngII) (pmol/L) | Post-treatment Angiotensin II (eqAngII) (pmol/L) | Citation |

| Guo et al. (2020) | 25 patients with Primary Aldosteronism | 5 mg/day | 14 days | Median: | Median: 104.9 | Median: 19.3 | Median: 10.9 | [5] |

| Hermann et al. (1990) | 9 normotensive rats | Acute oral dose | N/A | 85 (±6) | 257 (±33) | 12 (±1) | 7 (±0.4) | [6] |

LLOQ: Lower Limit of Quantification. Data presented as Median or Mean (±SEM).

Table 2: Effects of this compound on Renin and Aldosterone Levels

| Study | Patient Population | This compound Dosage | Duration | Baseline Renin (DRC) (mU/L) | Post-treatment Renin (DRC) (mU/L) | Baseline Aldosterone (PAC) (pmol/L) | Post-treatment Aldosterone (PAC) (pmol/L) | Citation |

| Guo et al. (2020) | 25 patients with Primary Aldosteronism | 5 mg/day | 14 days | Median: 2.3 | Median: 15.1 | Median: 544.5 | Median: 478.2 (change not significant) | [5][7] |

DRC: Direct Renin Concentration. PAC: Plasma Aldosterone Concentration. Data presented as Median.

Experimental Protocols

Accurate measurement of RAAS components is critical for evaluating the pharmacodynamic effects of inhibitors like this compound. The methodologies require careful sample handling and sophisticated analytical techniques.

Protocol 1: A Representative Clinical Study Workflow

This protocol is a synthesized representation of a clinical trial designed to assess this compound's effects.[5][7]

-

Study Design: A randomized, double-blind, placebo-controlled trial is a common design.[8][9] However, for mechanistic studies, an open-label, single-arm intervention design may be used.[5]

-

Patient Population: Participants are recruited based on specific inclusion and exclusion criteria (e.g., patients with primary aldosteronism, severe hypertension, or history of ACE inhibitor intolerance).[5][7]

-

Intervention: Participants receive a fixed daily dose of this compound (e.g., 5 mg) orally in the morning for a specified period (e.g., 14 days).[5][7]

-

Blood Sampling: Blood samples are collected at baseline (Day 0, before the first dose), during the treatment period (e.g., Day 14, 2 hours after the morning dose), and after a washout period (e.g., Day 15, 26 hours after the last dose).[5] Samples are typically collected after the patient has been seated for at least 5 minutes.[5]

-

Sample Handling: Blood is collected into pre-chilled EDTA-containing tubes.[5][10] For peptide analysis, a cocktail of peptidase inhibitors is often added.[11] Plasma is separated by refrigerated centrifugation and stored at -20°C or lower until analysis.[5][7][11]

-

Measurements: Key endpoints include systolic and diastolic blood pressure, and plasma concentrations of renin, angiotensin I, angiotensin II, and aldosterone.[5]

Caption: A typical experimental workflow for a this compound clinical study.

Protocol 2: Measurement of Angiotensin I & II and Aldosterone

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive method for quantifying angiotensin peptides and aldosterone in plasma.[5][12]

-

Principle (RAS Equilibrium Analysis): For angiotensin measurement, a method known as "RAS equilibrium analysis" can be used.[7] This involves incubating stored plasma at 37°C and a controlled pH (7.4) for a set time (e.g., 60 minutes) without adding enzyme inhibitors. This allows the RAAS to reach an ex vivo equilibrium, and the resulting "equilibrium" concentrations of angiotensin I (eqAngI) and angiotensin II (eqAngII) are measured.[13]

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, which separates the different analytes.[14]

-

The separated analytes are then introduced into a tandem mass spectrometer, which ionizes and fragments the molecules.

-

Specific fragment ions for each analyte and its internal standard are monitored for highly selective and sensitive quantification.[12]

-

Protocol 3: Measurement of Renin

Renin levels can be assessed either by its enzymatic activity (Plasma Renin Activity, PRA) or by its direct concentration (Direct Renin Concentration, DRC).

-

Direct Renin Concentration (DRC): This is commonly measured using automated chemiluminescent immunoassays (e.g., LIAISON Direct Renin kit).[5][7] This method directly quantifies the renin protein in the plasma. The lower limit of quantification (LLOQ) for such assays is typically around 0.5 mU/L.[5][7]

-

Plasma Renin Activity (PRA): PRA measures the rate of angiotensin I generation from endogenous angiotensinogen.[15]

-

Plasma is incubated at 37°C for a specified time (e.g., 1 hour).[5]

-

The amount of angiotensin I generated during this period is then quantified, typically by radioimmunoassay (RIA) or LC-MS/MS.[5][10][12]

-

Results are reported as the amount of angiotensin I generated per unit of time (e.g., ng/mL per hour).[15] The LLOQ for a PRA radioimmunoassay is around 0.2 ng/mL per hour.[5][7]

-

Conclusion

This compound is a well-characterized ACE inhibitor that exerts profound and predictable effects on the Renin-Angiotensin-Aldosterone System. By blocking the conversion of angiotensin I to angiotensin II, it initiates a cascade of hormonal changes, including a significant decrease in angiotensin II and a compensatory rise in plasma renin activity and angiotensin I. While aldosterone levels are expected to decrease, this effect may not always reach statistical significance in short-term studies, particularly in specific patient populations like those with primary aldosteronism.[5][13] The precise quantification of these changes, achieved through robust experimental protocols utilizing mass spectrometry and immunoassays, is fundamental to understanding this compound's therapeutic efficacy and advancing the development of next-generation RAAS inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound – eDrug [edrug.mvm.ed.ac.uk]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of Angiotensin Peptides: HPLC-RIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. labcorp.com [labcorp.com]

Long-Term Effects of Ramipril on Renal Function in Animal Models: A Technical Guide

This technical guide provides an in-depth analysis of the long-term effects of the angiotensin-converting enzyme (ACE) inhibitor, ramipril, on renal function as demonstrated in various preclinical animal models. It is intended for researchers, scientists, and drug development professionals engaged in nephrology and cardiovascular research. This document synthesizes key findings on this compound's efficacy, details common experimental protocols, and illustrates the underlying molecular pathways.

Introduction